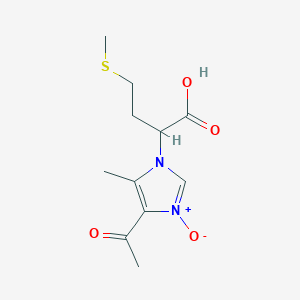![molecular formula C17H21N5O3 B14942033 N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves the following steps:
Formation of the guanidine core: This can be achieved by reacting a suitable amine with a cyanamide derivative under acidic or basic conditions.
Acetylation: The guanidine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the guanidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidines or aromatic compounds.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological activity being studied.
類似化合物との比較
Similar Compounds
N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: can be compared with other guanidine derivatives, such as:
Uniqueness
The uniqueness of N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3,4-dimethoxyphenyl and 4,6-dimethyl-2-pyrimidinyl groups can result in unique interactions with molecular targets, leading to distinct pharmacological profiles.
特性
分子式 |
C17H21N5O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-[(E)-N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C17H21N5O3/c1-10-8-11(2)19-16(18-10)22-17(20-12(3)23)21-13-6-7-14(24-4)15(9-13)25-5/h6-9H,1-5H3,(H2,18,19,20,21,22,23) |
InChIキー |
XYJUFVCERONGDQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)OC)OC)/NC(=O)C)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)OC)OC)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941954.png)
![2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide](/img/structure/B14941961.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941964.png)

![3,3-dimethyl-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14941972.png)
![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)
![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
![3-(4-Chlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942005.png)

